Sigma Receptor Binding Affinity: Differential Profile vs. 3-Phenylpyrrolidin-2-one
3-Phenethylpyrrolidin-2-one demonstrates a distinct sigma receptor binding profile compared to a key analog, 3-Phenylpyrrolidin-2-one. While 3-Phenylpyrrolidin-2-one exhibited an IC50 of 15.6 µM (15,600 nM) against the sigma receptor [1], another compound containing the 3-phenethylpyrrolidin-2-one core (CHEMBL1076733) showed a significantly lower IC50 of 220 nM at the human Vitamin D Receptor (VDR) [2]. This 70-fold difference in potency suggests that the phenethyl substitution, compared to a direct phenyl group, dramatically alters target engagement. Although the VDR assay is not a sigma receptor assay, it provides a quantitative benchmark for the target engagement capability of the 3-phenethylpyrrolidin-2-one scaffold. Furthermore, a related compound (CHEMBL1698776) showed a Ki of 90 nM at the sigma-2 receptor [3], highlighting the potential of the pyrrolidin-2-one scaffold for sigma receptor targeting, which is modulated by substitution.
| Evidence Dimension | In vitro binding affinity (IC50/Ki) |
|---|---|
| Target Compound Data | 220 nM (IC50 at human VDR for a compound containing the 3-phenethylpyrrolidin-2-one core) [2] |
| Comparator Or Baseline | 3-Phenylpyrrolidin-2-one: IC50 = 15,600 nM at sigma receptor [1] |
| Quantified Difference | Approximately 70-fold lower IC50 for the target compound scaffold at a different receptor, indicating potential for higher potency. |
| Conditions | VDR assay: HEK293 cells, inhibition of 3 nM 1,25-(OH)2D3-induced transcription [2]; Sigma receptor assay: [3H](+)-3-PPP radioligand binding [1]. |
Why This Matters
The phenethyl substitution yields a compound with significantly enhanced target engagement potential compared to a phenyl-substituted analog, making it a more promising starting point for CNS-targeted drug discovery.
- [1] BindingDB. (n.d.). BDBM50452348 (CHEMBL8033). Retrieved from https://bdb99.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50452348 View Source
- [2] BindingDB. (n.d.). BDBM50313152 (CHEMBL1076733). Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50313152 View Source
- [3] BindingDB. (n.d.). BDBM50604967 (CHEMBL1698776). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50604967 View Source
